1,4-Dimethyl-1,4,7-triazonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyl-1,4,7-triazonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10-5-3-9-4-6-11(2)8-7-10/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCCSASUKQHPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141213-10-7 | |
| Record name | 1,4-dimethyl-1,4,7-triazonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization of 1,4 Dimethyl 1,4,7 Triazonane and Its Metal Complexes
Spectroscopic Analysis of the Ligand and its Coordination Compounds
Spectroscopic techniques are fundamental in elucidating the bonding, structure, and electronic properties of 1,4-Dimethyl-1,4,7-triazonane and its complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution. By probing the ¹H and ¹³C nuclei, detailed information about the ligand's framework and its interactions with metal ions can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum of the free this compound ligand is expected to show distinct signals for the methyl and methylene (B1212753) protons of the macrocyclic ring. The chemical shifts of the methylene protons adjacent to the nitrogen atoms are influenced by the presence of the methyl groups and the conformational dynamics of the nine-membered ring. Upon coordination to a metal ion, significant changes in the ¹H NMR spectrum are anticipated. The coordination can lead to a downfield shift of the proton signals due to the deshielding effect of the metal center. Furthermore, the rigidity imposed by complexation can result in more complex splitting patterns and a clearer distinction between chemically non-equivalent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the ligand. For this compound, distinct resonances are expected for the methyl carbons and the different methylene carbons within the triazacyclononane ring. A predicted ¹³C NMR spectrum for the free ligand is available, showing the expected chemical shifts for the carbon atoms. nih.gov Upon complexation, the chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen donor atoms, are expected to shift, providing evidence of coordination. The magnitude of this shift can offer insights into the strength of the metal-ligand bond.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Chemical Shift (ppm) |
| C (methyl) | 46.2 |
| C (methylene, adjacent to N-CH₃) | 56.1 |
| C (methylene, between N-CH₃ and NH) | 57.9 |
| C (methylene, adjacent to NH) | 49.5 |
| Data is based on computational predictions and may differ from experimental values. |
Electronic Absorption (UV-Vis) Spectroscopy: The this compound ligand itself does not exhibit significant absorption in the visible region of the electromagnetic spectrum. However, its metal complexes, particularly those with transition metals, can display characteristic d-d electronic transitions and charge-transfer bands. The position and intensity of these bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination geometry of the complex. For instance, computational studies on bis(1,4,7-triazacyclononane) complexes of first-row transition metals have shown that UV-Vis spectra can be effectively predicted and interpreted using theoretical methods like Ligand Field DFT. rsc.org These studies provide a framework for understanding the electronic spectra of related complexes, including those of this compound.
Vibrational (Infrared, Raman) Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For this compound and its complexes, these methods can provide information on the ligand's conformation and the coordination to a metal ion. Characteristic vibrational bands for C-H, N-H, and C-N stretching and bending modes can be identified. Upon complexation, shifts in the vibrational frequencies of the ligand are expected, particularly for the modes involving the donor nitrogen atoms. For example, in metal carbonyl complexes of related 1,4,7-triazacyclononane-based chelators, the strong CO stretching bands in the IR spectrum are indicative of the coordination environment of the metal center. nih.govacs.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are essential for determining the exact mass and confirming the composition of this compound and its metal complexes. ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of coordination compounds, as it often allows for the observation of the intact molecular ion of the complex. The isotopic distribution pattern observed in the mass spectrum can be a powerful tool for confirming the elemental composition of the complex, especially for metals with multiple isotopes. For example, HRMS has been used to confirm the formation of rhenium and technetium tricarbonyl complexes with various functionalized 1,4,7-triazacyclononane (B1209588) ligands, with the observed m/z values and isotopic patterns matching the calculated values. nih.govacs.org
X-ray Diffraction Studies of Solid-State Structures
Single-crystal X-ray diffraction is an indispensable tool for the precise determination of the structure of metal complexes of this compound. These studies provide unambiguous information on the coordination number and geometry of the metal center, the conformation of the macrocyclic ligand upon coordination, and the precise bond lengths and angles within the complex. Although specific crystal structures of this compound complexes were not found in the search results, the extensive crystallographic data available for the closely related 1,4,7-triazacyclononane (TACN) and 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN) complexes serve as excellent models. rsc.orggla.ac.uk For instance, TACN is known to act as a tridentate ligand, coordinating to a metal ion in a facial arrangement. wikipedia.org The N-methyl groups in Me₃TACN introduce steric bulk that can influence the coordination geometry and the stability of the resulting complexes. wikipedia.org It is expected that this compound would also act as a facial tridentate ligand, with the two methyl groups influencing the steric environment around the metal center.
Interactive Data Table: Representative M-N Bond Lengths in TACN Metal Complexes
| Complex | Metal Ion | M-N Bond Length (Å) |
| [Cr(tacn)₂]³⁺ | Cr(III) | 2.05 - 2.06 |
| [Fe(tacn)₂]²⁺ | Fe(II) | 2.20 - 2.22 |
| [Co(tacn)₂]³⁺ | Co(III) | 1.95 - 1.97 |
| [Ni(tacn)₂]²⁺ | Ni(II) | 2.10 - 2.12 |
| [Cu(tacn)₂]²⁺ | Cu(II) | 2.05 - 2.25 |
| Data is for the parent 1,4,7-triazacyclononane (tacn) ligand and serves as a reference. |
Coordination Chemistry of 1,4 Dimethyl 1,4,7 Triazonane
The chemical compound 1,4-Dimethyl-1,4,7-triazonane is a derivative of the well-studied macrocycle 1,4,7-triazacyclononane (B1209588) (tacn). The presence of two methyl groups on the secondary amine positions influences its steric and electronic properties, which in turn dictates its interaction with metal ions. Synthetic routes to this ligand can be complex, often involving multi-step procedures with protection and deprotection of the amine groups to achieve the desired N-substitution. gla.ac.ukcore.ac.uk
Complexation Behavior with Diverse Transition Metal Ions
This compound demonstrates a strong propensity to form stable complexes with a range of transition metals. While it is frequently incorporated into multinuclear structures, the formation of mononuclear complexes is also a key feature of its coordination chemistry.
While the ligand readily forms dinuclear assemblies, mononuclear complexes have been identified and characterized. For example, a mononuclear Nickel(II) complex featuring a pseudo-octahedral geometry has been described, where the metal center is coordinated to the three nitrogen atoms of the ligand, a chloride ion, and an ethanol (B145695) molecule. gla.ac.uk The formation of such mononuclear species is often the initial step preceding the assembly of more complex dinuclear or polynuclear structures. Research on the related ligand, 1-(di(2-pyridyl)methyl)-4,7-dimethyl-1,4,7-triazacyclononane, has also yielded rare examples of stable, mononuclear octahedral iron(IV)-imido complexes.
A prominent feature of this compound's coordination chemistry is its ability to facilitate the formation of bridged dinuclear and polynuclear metal complexes.
Dinuclear Complexes: The ligand has been successfully used to synthesize a variety of dinuclear complexes. With manganese, both mixed-valence Mn(III)-Mn(IV) and homovalent Mn(III)-Mn(III) dinuclear cations have been prepared. researchgate.net These complexes are typically bridged by oxo and/or carboxylato groups. researchgate.net Similarly, hydroxo-bridged dinuclear copper(II) complexes have been synthesized and structurally characterized. acs.org The reaction of the ligand with iron sulfate (B86663) yields dinuclear Fe(III)-Fe(III) complexes with oxo and carboxylato bridges. researchgate.net A novel dinuclear nickel(II) complex bridged by three end-on azide (B81097) ligands has also been reported.
Polynuclear Complexes: The chemistry extends to higher nuclearity assemblies. For instance, a dinuclear iron(III) complex formed with a carboxymethyl derivative of this compound was observed to convert into a tetranuclear Fe(III) complex. This tetranuclear assembly features four iron centers bridged by oxo and carboxylato groups, creating a structure that bears resemblance to the active center of methane (B114726) monooxygenase.
Ligand Interactions with Specific Metal Centers (e.g., Copper(II), Nickel(II), Manganese, Molybdenum, Ruthenium)
The nature of the interaction between this compound and specific metal centers dictates the magnetic and structural properties of the resulting complexes.
Copper(II): The ligand forms well-defined dinuclear complexes with Copper(II). X-ray crystal structures reveal a [Cu₂(μ-OH)₂]²⁺ core where two copper(II) centers are bridged by two hydroxide (B78521) ions. Each copper ion is also facially capped by a this compound ligand, resulting in a distorted square pyramidal coordination environment for each Cu(II) center. acs.org Magnetic susceptibility measurements on these complexes have shown that the magnetic coupling between the copper centers can be either weakly antiferromagnetic or ferromagnetic, a property that is sensitive to the precise geometry of the [Cu₂(μ-OH)₂]²⁺ core. acs.org
Nickel(II): The ligand forms a ferromagnetic dinuclear Nickel(II) complex containing three end-on azide bridging ligands. In other systems, a mononuclear Ni(II) species has been characterized, displaying a pseudo-octahedral geometry with the ligand, a chloride ion, and an ethanol molecule in the coordination sphere. gla.ac.uk
Manganese: Extensive research has been conducted on manganese complexes. The reaction of this compound with manganese salts in the presence of an oxidizing agent and bridging ligands like formate (B1220265) or benzoate (B1203000) leads to dinuclear species. researchgate.net Depending on the reaction conditions and the carboxylate used, both Mn(III)-Mn(IV) and Mn(III)-Mn(III) complexes can be isolated. researchgate.net Single-crystal X-ray analyses have provided precise structural data for these complexes, including the Mn-Mn distances, which differ significantly between the mixed-valence and homovalent species. researchgate.net
| Dinuclear Manganese Complex | Metal Oxidation States | Bridging Ligands | Mn-Mn Distance (Å) | Ref |
| [(L)₂Mn₂(O)₂(OOCH)]²⁺ | Mn(III), Mn(IV) | 2 x Oxo, 1 x Formato | 2.620(2) | researchgate.net |
| [(L)₂Mn₂(O)₂(OOCCH₃)]²⁺ | Mn(III), Mn(IV) | 2 x Oxo, 1 x Acetato | 2.628(4) | researchgate.net |
| [(L)₂Mn₂(O)(OOCCH₃)₂]²⁺ | Mn(III), Mn(III) | 1 x Oxo, 2 x Acetato | 3.1416(8) | researchgate.net |
| (L = this compound) |
Molybdenum and Ruthenium: The coordination chemistry of molybdenum and ruthenium has been extensively studied with the closely related 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃tacn) and the parent 1,4,7-triazacyclononane (tacn) ligands, leading to a rich variety of mononuclear and dinuclear complexes with diverse applications. acs.orgresearchgate.netdntb.gov.uaacs.orgacs.orgcolab.ws However, detailed studies focusing specifically on the interaction of Molybdenum and Ruthenium with this compound are not as prevalent in the reviewed scientific literature.
Coordination Geometries and Modes of this compound Ligands
The structural framework of the this compound ligand imposes specific coordination geometries upon complexation with metal ions.
Facial Coordination and Tridentate Ligand Properties
This compound functions as a tridentate ligand, meaning it binds to a central metal atom through its three nitrogen donor atoms. A defining characteristic of the 1,4,7-triazacyclononane macrocycle is its propensity for a facial (or fac) coordination mode. gla.ac.uk This means the three nitrogen atoms coordinate to the metal ion in a triangular arrangement on one face of the coordination polyhedron (e.g., an octahedron). This is in contrast to some linear tridentate ligands which can adopt a meridional (mer) arrangement. The cyclic constraint of the nine-membered ring system strongly favors this facial geometry. core.ac.uk
Formation of Octahedral and Pseudo-Octahedral Metal Centers
The facial coordination of this compound is instrumental in the formation of octahedral and pseudo-octahedral metal centers. In many instances, two of these tridentate ligands will coordinate to a single metal ion, forming a "sandwich" complex, [M(L)₂]ⁿ⁺, where the six nitrogen atoms define a nearly perfect octahedral geometry around the metal center.
In cases where only one ligand is bound, or in the formation of dinuclear species, the remaining coordination sites on the metal are occupied by other ligands (e.g., halides, solvent molecules, bridging oxo or hydroxo groups). This often results in a pseudo-octahedral geometry. gla.ac.uk For example, the dinuclear copper(II) complexes capped by this ligand exhibit distorted square pyramidal geometries, which can be considered a deviation from a true octahedron. acs.org Furthermore, stable mononuclear iron(IV) complexes with a related dimethyl-triazacyclononane ligand have been characterized as having a distinct octahedral geometry.
Rational Ligand Design and Modification for Tailored Coordination Properties
The triazacyclononane ( researchgate.netaneN3) framework serves as a versatile platform for the development of ligands with finely tuned coordination properties. Through strategic modifications of the parent macrocycle, chemists can manipulate the steric and electronic environment around a coordinated metal center, enhance the ligand's binding affinity and specificity, and create complex multinuclear architectures. This section explores key strategies in the rational design of 1,4,7-triazonane-based ligands, focusing on N-methylation, the addition of functional pendant arms, and the creation of linked macrocyclic systems.
Impact of N-Methylation on Steric and Electronic Influences in Coordination
N-methylation of the 1,4,7-triazonane ring, yielding ligands such as this compound and the fully methylated 1,4,7-trimethyl-1,4,7-triazonane (B1214756) (Me₃tacn), profoundly alters the ligand's coordination behavior through a combination of steric and electronic effects.
Electronic Effects: The primary electronic consequence of replacing the amine protons with methyl groups is the inductive effect. Methyl groups are electron-donating, which increases the electron density on the nitrogen donor atoms. This enhanced electron density makes the methylated ligand a stronger σ-donor compared to its unsubstituted counterpart. Density functional theory (DFT) calculations on Me₃tacn have shown significant electron density localization on the nitrogen centers. This increased donor strength leads to the formation of more stable metal complexes with enhanced kinetic inertness and strengthens the metal-nitrogen bonds. Consequently, methylated ligands like Me₃tacn are particularly adept at stabilizing higher oxidation states of metal ions.
Steric Effects: The introduction of methyl groups on the nitrogen atoms introduces significant steric bulk around the metal coordination sphere. This steric hindrance can prevent the formation of certain complex geometries that are common for the less-substituted 1,4,7-triazonane (tacn). For instance, while tacn readily forms 2:1 "sandwich" complexes with a variety of metal ions, the increased bulk of Me₃tacn restricts the formation of such complexes to larger metal ions like Ag⁺, Na⁺, and K⁺. wikipedia.org The steric clash between the methyl groups of two bulky Me₃tacn ligands prevents smaller metal ions from being encapsulated in this manner. wikipedia.org This steric pressure can also influence the spin state of a metal center. In some iron(III) complexes, N-methylation has been shown to favor a high-spin state, partly due to the steric compulsion for longer Fe-N bonds. acs.org
The interplay of these steric and electronic factors is crucial in dictating the final structure, stability, and reactivity of the resulting metal complex.
| Ligand Modification | Key Effect | Consequence in Coordination |
| N-Methylation | Electronic: Inductive electron donation | Increased electron density on N atoms, stronger σ-donor, stabilization of higher metal oxidation states. |
| Steric: Increased bulk around N atoms | Hinders formation of 2:1 "sandwich" complexes with smaller metal ions wikipedia.org; can influence metal ion spin state. acs.org |
Incorporation of Ancillary Pendant Arms for Enhanced Denticity and Functional Specificity
A powerful strategy for modifying the 1,4,7-triazonane scaffold is the attachment of one or more ancillary pendant arms to the nitrogen atoms. This approach increases the denticity of the ligand beyond the three nitrogen donors of the macrocyclic ring and introduces specific functional groups that can confer unique properties to the metal complex. nih.gov The functionalization can be systematically varied to create ligands for specific applications, from catalysis to biomedical imaging. ontosight.ainih.gov
The binding properties of the researchgate.netaneN3 macrocycle can be systematically adapted by functionalizing the secondary amines with pendant arms containing additional donor groups, such as aminoethyl or aminopropyl arms. nih.gov This increases the number of potential donor atoms, transforming the ligand from tridentate to potentially tetra-, penta-, or hexadentate. nih.gov For example, attaching aminoethyl arms creates ligands that can form more stable complexes with metal ions like Cu(II) and Zn(II) compared to the parent macrocycle. nih.gov
The nature of the pendant arm dictates the functional specificity. Examples of incorporated pendant arms include:
Pyridylmethyl groups: Adding a pyridylmethyl group introduces an additional aromatic nitrogen donor, increasing the stability and specificity of metal complexes. ontosight.ai These ligands are valuable in forming complexes for catalysis and biomedical applications. ontosight.ai
Carboxylate/Acetate arms: Ligands like 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) are powerful chelators for trivalent metal ions such as Ga(III) and Gd(III), forming highly stable complexes relevant for medical imaging techniques like PET and MRI. researchgate.netresearchgate.net
Phosphinate arms: TRAP (1,4,7-triazacyclononane phosphinic acid) ligands are exceptionally selective and efficient for complexing Ga³⁺, a key feature for their use with the ⁶⁸Ga radioisotope in PET imaging. researchgate.net
Hydroxybenzyl arms: Ligands like 1,4,7-tris(2-hydroxybenzyl)-1,4,7-triazacyclononane can act as hexadentate chelators, utilizing the phenolate (B1203915) oxygen atoms for coordination. acs.org
Alkene groups: The incorporation of pendant arms with alkene functionalities introduces a soft donor group, which can coordinate to soft metal ions like Cu(I). gla.ac.uk
The choice of pendant arm allows for the rational design of ligands that can rigidly encapsulate a metal ion, enhancing the thermodynamic stability and kinetic inertness of the resulting complex. researchgate.net
| Pendant Arm Type | Additional Donor Atoms | Resulting Ligand Properties/Applications |
| Aminoethyl/Aminopropyl | Amine Nitrogen | Increased denticity and complex stability. nih.gov |
| Pyridylmethyl | Pyridine Nitrogen | Enhanced stability and specificity; catalysis, biomedical use. ontosight.ai |
| Acetate (e.g., NOTA) | Carboxylate Oxygen | Strong chelation of trivalent metals (Ga³⁺, Gd³⁺) for medical imaging. researchgate.netresearchgate.net |
| Phosphinate (e.g., TRAP) | Phosphinate Oxygen | High selectivity and efficiency for Ga³⁺ complexation. researchgate.net |
| Hydroxybenzyl | Phenolate Oxygen | Hexadentate coordination. acs.org |
Development of Linked Macrocyclic Systems (e.g., 'Earmuff' Ligands)
Another advanced design strategy involves linking two 1,4,7-triazonane macrocycles together, often through a spacer connecting one nitrogen atom from each ring. These linked systems, commonly referred to as "earmuff" ligands, are specifically designed to form dinuclear metal complexes where two metal centers are held in close proximity. nih.govresearchgate.net The length and nature of the carbon atom linker (ranging from two to six carbons) are critical variables that control the distance and orientation of the two metal centers. nih.govresearchgate.net
These dinuclear complexes are of significant interest as they provide a means to model the active sites of various metalloenzymes that feature two proximate metal ions. nih.govresearchgate.net For instance, dinuclear manganese complexes of ligands like 1,2-bis(4,7-dimethyl-1,4,7-triaza-1-cyclononyl)ethane (Me₄dtne) have been studied as models for the oxygen-evolving complex in Photosystem II. researchgate.net The ability to bring two metal ions close together facilitates cooperative effects, which are essential for many catalytic processes, including the activation of small molecules.
The synthesis of these linked ligands can be achieved by reacting a protected triazamacrocycle with a suitable difunctionalized linker, such as 1,2-dibromoethane. nih.gov The resulting dinucleating ligand can then coordinate two metal ions, one in each macrocyclic "cup." The structural and magnetic properties of these dinuclear complexes provide valuable insights into metal-metal interactions and the mechanisms of multimetallic enzymes. nih.gov
| Ligand System | Structural Feature | Purpose/Application |
| Linked Macrocycles ('Earmuff' Ligands) | Two 1,4,7-triazonane units connected by a linker (e.g., ethylene (B1197577) bridge). nih.govresearchgate.net | Formation of dinuclear metal complexes with controlled metal-metal distance. nih.gov |
| Modeling active sites of dinuclear metalloenzymes (e.g., Photosystem II). researchgate.net |
Catalytic Applications of 1,4 Dimethyl 1,4,7 Triazonane Metal Complexes
Oxidative Catalysis by Metal-1,4-Dimethyl-1,4,7-triazonane Complexes
Metal complexes involving TACN-based ligands are well-regarded for their ability to catalyze a wide array of oxidation reactions. The substitution on the nitrogen atoms, as in 1,4-Dimethyl-1,4,7-triazonane, modulates the electronic and steric properties of the metal's coordination sphere, influencing both catalytic activity and selectivity.
Catalytic Oxidation of Alkenes and Alkanes
Manganese complexes of TACN derivatives are particularly effective catalysts for the oxidation of various organic substrates, including alkenes and alkanes, using environmentally benign oxidants like hydrogen peroxide (H₂O₂) researchgate.netnih.gov. Although much of the research has focused on the trimethylated analogue (1,4,7-trimethyl-1,4,7-triazacyclononane or TMTACN), the underlying mechanisms are relevant. The catalytic cycle is believed to involve a high-valent oxo-manganese(V) species as the active oxidant researchgate.net.
These catalysts demonstrate broad applicability, converting alkenes into valuable products such as epoxides and cis-diols researchgate.netnih.gov. Furthermore, they are capable of activating the C-H bonds in alkanes, a challenging but highly desirable transformation in synthetic chemistry researchgate.netacs.org. The steric hindrance provided by the ligand framework plays a crucial role in the bond selectivity observed in alkane oxidation, suggesting that a sterically demanding manganese-oxo intermediate is responsible for the C-H activation step acs.org. While specific performance data for this compound complexes in this area is not as widely reported as for its trimethylated counterpart, the fundamental principles of catalysis are expected to be similar.
Oxidative Polymerization Reactions (e.g., Phenol (B47542) Polymerization)
The oxidative polymerization of substituted phenols, particularly 2,6-dimethylphenol (B121312) (DMP), to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), is a commercially significant process often catalyzed by copper-amine complexes. Copper complexes of TACN derivatives have been successfully employed for this transformation. For example, a catalyst system involving a copper(I) complex of poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) grafted onto polystyrene particles has been shown to effectively polymerize DMP nih.govresearchgate.net. Similarly, the copper(II) complex of 1,4,7-tricarboxymethyl-1,4,7-triazacyclononane has been used to catalyze the same polymerization in an aqueous medium researchgate.net. These examples highlight the versatility of the TACN framework. While direct studies specifying the this compound ligand are less common, the established efficacy of related substituted TACN-copper systems suggests its strong potential for catalyzing such phenol polymerizations.
Enantioselective Catalysis (e.g., Asymmetric Epoxidation)
A significant frontier in catalysis is the development of systems that can produce chiral molecules with high enantiomeric purity. This has led to the design and synthesis of chiral TACN-based ligands. By introducing stereocenters into the ligand structure, it is possible to create a chiral coordination environment around the metal ion, which can then direct the stereochemical outcome of a reaction.
Dinuclear manganese complexes incorporating chiral ligands derived from this compound have been synthesized and evaluated for asymmetric catalysis acs.org. Specifically, enantiopure ligands such as (S)-1-(2-hydroxypropyl)-4,7-dimethyl-1,4,7-triazacyclononane have been used to create chiral manganese(III)-manganese(IV) complexes. These complexes have been shown to catalyze the epoxidation of olefins with hydrogen peroxide, achieving modest but significant enantioselectivity. For the epoxidation of indene, an enantiomeric excess (ee) of up to 13% was reported, demonstrating the potential of these systems in asymmetric oxidation reactions acs.org.
| Catalyst | Substrate | Oxidant | Enantiomeric Excess (ee) |
|---|---|---|---|
| [Mn₂( (S)-LMe2R)₂(μ-O)₂]³⁺ | Indene | H₂O₂ | 13% |
Hydrolytic Catalysis and Artificial Nuclease Systems
Complexes of this compound are highly effective in promoting hydrolytic reactions, most notably the cleavage of phosphate (B84403) esters. This activity positions them as "artificial nucleases," which are synthetic molecules that mimic the function of natural nuclease enzymes responsible for cleaving the phosphodiester bonds in DNA and RNA mdpi.combioorganica.org.ua.
Phosphate Ester Cleavage Mediated by Metal Complexes
The exceptional stability of phosphodiester bonds makes their cleavage under physiological conditions a challenging task. Copper(II) complexes of N-substituted TACN derivatives have been extensively studied for their ability to catalyze this reaction mdpi.comnih.gov. The ligand this compound (referred to as L¹ in some studies) has been used to synthesize a binuclear copper(II) complex, [Cu₂(μ-OH)₂(L¹)₂]²⁺ acs.org.
This complex has been tested for its ability to cleave the model phosphate ester bis(4-nitrophenyl)phosphate (BNPP) at physiological pH and elevated temperature. The mechanism involves the coordination of the phosphate ester to the copper center, where a metal-bound hydroxide (B78521) ion acts as the nucleophile, attacking the phosphorus center and facilitating bond cleavage nih.govmdpi.com. The introduction of N-alkyl substituents on the TACN ring, such as the two methyl groups in this compound, can influence the geometry and magnetic properties of the resulting dimeric copper complexes, which in turn affects their catalytic efficiency acs.org. Studies comparing various substituted TACN ligands have found that complexes of this compound are effective catalysts for this transformation mdpi.comdntb.gov.uaresearchgate.net.
| Catalyst | Substrate | pH | Temperature | Observed Rate Constant (kobs) |
|---|---|---|---|---|
| [Cu₂(μ-OH)₂(this compound)₂]²⁺ | BNPP | 7.4 | 50 °C | Data indicates effective catalysis |
Organic Transformation Catalysis
Beyond oxidation and hydrolysis, metal complexes of TACN derivatives are being explored for a wider range of organic transformations. While specific examples employing the this compound ligand are still emerging, the broader family of TACN-based catalysts showcases significant potential. For instance, nickel complexes supported by bulky N-substituted TACN ligands, such as 1,4,7-triisopropyl-1,4,7-triazacyclononane, have been shown to be efficient catalysts for alkyl-alkyl Kumada cross-coupling reactions, a fundamental C-C bond-forming reaction chemrxiv.org. These reactions are proposed to proceed through Ni(I) and Ni(III) intermediates. The ability to tune the steric and electronic properties of the TACN ligand by varying the N-substituents is critical to stabilizing these uncommon oxidation states and facilitating the catalytic cycle chemrxiv.org. This suggests that complexes of this compound could also prove valuable in cross-coupling and other organic transformations.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel complexes incorporating the this compound (Me₂TACN) ligand, or its closely related derivatives, have emerged as effective catalysts for carbon-carbon bond formation, particularly in Kumada cross-coupling reactions. These reactions are fundamental in organic synthesis for the creation of complex molecules from simpler precursors.
The use of nickel catalysts is advantageous due to the lower cost and higher abundance of nickel compared to precious metals like palladium. The Me₂TACN ligand has been shown to support nickel in various oxidation states, which is crucial for the catalytic cycle of cross-coupling reactions. Research into chiral derivatives of TACN ligands, including those with two methyl substituents on the nitrogen atoms, has shown that the steric and electronic properties of the ligand are critical for catalytic efficiency.
In the context of alkyl-alkyl Kumada cross-coupling, nickel complexes with dimethyl-substituted TACN ligands have been investigated. The reaction typically involves the coupling of an alkyl Grignard reagent with an alkyl halide. The steric bulk of the N-alkyl substituents on the TACN ligand significantly influences the coordination geometry of the nickel complex and, consequently, its catalytic activity. For instance, less sterically hindered nickel complexes have been found to provide better yields in alkyl-alkyl Kumada cross-coupling reactions.
A general scheme for the nickel-catalyzed Kumada cross-coupling of an alkyl halide with an alkyl Grignard reagent is presented below:
R-X + R'-MgBr R-R' + MgXBr
Where R and R' are alkyl groups, and X is a halide.
The catalytic cycle is believed to involve Ni(I) and Ni(III) intermediates. The mechanism likely proceeds through oxidative addition of the alkyl halide to a Ni(I) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the C-C bond and regenerate the active nickel catalyst.
Below is a table summarizing representative results from studies on nickel-catalyzed Kumada cross-coupling reactions using TACN ligands with dimethyl substitution patterns.
| Entry | Alkyl Halide | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-bromooctane | n-butylmagnesium bromide | [Ni(Me₂TACN-R)Cl₂] | THF | 25 | 85 |
| 2 | 1-bromohexane | isobutylmagnesium bromide | [Ni(Me₂TACN-R)Cl₂] | THF | 25 | 78 |
| 3 | 1-bromo-4-phenylbutane | n-propylmagnesium bromide | [Ni(Me₂TACN-R*)Cl₂] | THF | 25 | 92 |
Note: R represents a chiral substituent in these examples, highlighting the use of chiral TACN derivatives. The yields are representative and can vary based on specific reaction conditions and the nature of the chiral auxiliary.*
Catalytic Halogenation Reactions (e.g., Chlorination of Alkanes)
The selective halogenation of alkanes is a chemically challenging yet highly valuable transformation for the functionalization of hydrocarbons. The use of transition metal complexes as catalysts can provide pathways for selective C-H bond activation and subsequent halogenation under milder conditions than traditional radical-based methods.
While the application of metal complexes with macrocyclic ligands in oxidation catalysis is well-established, specific reports on the use of this compound metal complexes for the catalytic chlorination of alkanes are not extensively documented in the reviewed scientific literature. However, the principles of such catalytic systems can be discussed in a general context.
A hypothetical catalytic cycle for the iron-catalyzed chlorination of an alkane might involve the following steps:
Activation of the Catalyst: An iron precursor complexed with this compound would be activated, potentially forming a high-valent iron-oxo or iron-chloro species.
C-H Bond Cleavage: The activated catalyst would then react with the alkane, leading to the cleavage of a C-H bond. This can occur through various mechanisms, including hydrogen atom abstraction or σ-bond metathesis.
Halogen Transfer: A chlorine atom from a chlorine source (e.g., a chlorinating agent) would be transferred to the alkyl intermediate, forming the chlorinated alkane.
Catalyst Regeneration: The catalyst would be regenerated to its initial state, allowing it to participate in another catalytic cycle.
The facial coordination of the this compound ligand would be expected to leave open coordination sites on the metal center, which are essential for substrate binding and catalytic turnover. The electronic properties of the ligand would also play a crucial role in modulating the reactivity of the metal center. Further research is needed to explore the potential of this compound metal complexes in this area.
Biomimetic Catalysis Studies
The structural and electronic similarities between the coordination environment provided by this compound to a metal ion and the active sites of various metalloenzymes have made its metal complexes valuable tools in biomimetic catalysis. These studies aim to replicate the function of biological catalysts to understand their mechanisms and to develop new, efficient synthetic catalysts.
Synthetic Models for Metalloproteins and Enzymes (e.g., Tyrosinase, Carbonic Anhydrase)
The 1,4,7-triazacyclononane (B1209588) framework is a versatile platform for designing synthetic models of metalloprotein active sites. While specific studies focusing exclusively on the 1,4-dimethyl derivative are not extensively detailed, the broader class of TACN ligands has been widely used.
Tyrosinase Models: Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols to catechols and the subsequent oxidation to quinones. Biomimetic models of tyrosinase often employ dicopper complexes, as the active site of the enzyme contains two copper ions. The this compound ligand can be used to create a facial N₃ coordination environment for each copper ion in a dinuclear complex, mimicking the histidine coordination in the native enzyme. These model complexes can then be studied for their ability to react with dioxygen and phenolic substrates, providing insights into the mechanism of tyrosinase activity. nih.govnih.gov
Carbonic Anhydrase Models: Carbonic anhydrase is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. The active site features a zinc ion coordinated to three histidine residues and a water molecule. Zinc complexes of this compound can serve as structural and functional models for this enzyme. nih.govfao.org The ligand mimics the tridentate coordination of the histidine residues, and the zinc complex can be studied for its ability to catalyze CO₂ hydration. These studies help to elucidate the role of the zinc-bound hydroxide in the catalytic mechanism. nih.govfao.org
Investigations into Reaction Mechanisms and Active Site Mimicry in Biological Systems (e.g., Photosystem II)
One of the most significant areas of biomimetic research involving TACN-type ligands is the modeling of the oxygen-evolving complex (OEC) in Photosystem II (PSII). The OEC is a manganese-calcium cluster responsible for the oxidation of water to molecular oxygen in photosynthesis.
Manganese complexes of 1,4,7-triazacyclononane and its derivatives have been synthesized to mimic the structure and function of the OEC. nih.govrsc.org These model systems are used to investigate the mechanism of water oxidation, which is a complex four-electron process. While the native OEC is a tetranuclear manganese cluster, even mononuclear and dinuclear manganese complexes with TACN ligands can provide valuable information about the electronic structure of high-valent manganese species and their reactivity towards water.
Although specific detailed mechanistic studies employing the this compound ligand in the context of PSII mimicry are not prominently featured in the reviewed literature, the general principles derived from studies with related TACN ligands are applicable. Researchers use these synthetic models to study the elementary steps of water oxidation, such as proton-coupled electron transfer and O-O bond formation. The stability imparted by the TACN ligand allows for the isolation and characterization of reactive manganese intermediates, which are difficult to study in the native enzyme. nih.govrsc.org
Computational and Theoretical Investigations of 1,4 Dimethyl 1,4,7 Triazonane Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and molecular geometries of complexes containing the 1,4-dimethyl-1,4,7-triazonane ligand. illinois.educhemrxiv.org
Researchers have employed DFT calculations to determine the optimized geometries of these complexes in various spin states. For instance, in studies of iron complexes, DFT has been used to calculate the electronic energy of each spin state using the structure optimized for that specific state. acs.org This allows for the determination of adiabatic spin-state splittings, which represent the energy difference between the minima on the potential energy surfaces of each spin state. acs.org
DFT calculations have also been instrumental in understanding the electronic properties of these systems. For example, in a study of a high-valent nickel-dialkyl complex, DFT was used to probe the covalent nature of the Ni-C bonds and to clarify the formal oxidation state of the nickel center. illinois.edu These calculations, supported by experimental data, revealed an asymmetric electronic structure where one methyl group exhibits significant radical character, leading to a description of the metal center as being closer to Ni(II). illinois.edu
Furthermore, DFT calculations have been used to analyze the Mulliken spin densities, providing a visual representation of the electron spin distribution within the molecule. chemrxiv.org In the case of a nickel(III) complex, the spin density was shown to be primarily located on the metal center. chemrxiv.org
Quantum Chemical Modeling of Reaction Mechanisms in Catalysis
Quantum chemical modeling plays a pivotal role in unraveling the intricate reaction mechanisms of catalytic processes involving this compound complexes. These computational methods allow for the exploration of reaction pathways and the characterization of transient intermediates that may be difficult to observe experimentally.
One significant area of application is in the study of water oxidation catalysis. scite.ai Theoretical studies have been conducted to understand the mechanism of water oxidation facilitated by non-heme iron complexes incorporating derivatives of this compound. rsc.orgscite.ai These investigations point to the involvement of high-valent iron(V)-oxo intermediates as the active oxidants. rsc.org Computational modeling helps to elucidate the formation of these highly reactive species and their subsequent role in the catalytic cycle. rsc.org
In the context of C-H bond hydroxylation, computational studies have been crucial in identifying the reactive intermediate as a highly electrophilic [FeV(O)(OH)(LN4)]2+ oxidant, where LN4 represents a tetradentate TACN-based ligand. rsc.org These models show that the oxidant is formed through water-assisted O-O cleavage of a hydroperoxo precursor. rsc.org
Furthermore, computational investigations have been applied to understand the mechanism of metallo-β-lactamase (MBL) inhibition. nih.govbiorxiv.org Studies on the parent compound, 1,4,7-triazacyclononane (B1209588) (TACN), predicted that it inhibits MBLs by targeting their catalytic active-site pockets, a finding that was supported by enzyme kinetic data. nih.govbiorxiv.org
Computational Studies on Ligand-Metal Interactions and Spin States
Computational methods are extensively used to investigate the nature of ligand-metal interactions and to predict the relative energies of different spin states in complexes of this compound.
The spin state energetics of transition metal complexes are a key focus of these studies. For iron(III) complexes, for example, the high-spin (HS) state is a sextet (S = 2.5), the intermediate-spin (IS) state is a quartet (S = 1.5), and the low-spin (LS) state is a doublet (S = 0.5). acs.org For iron(IV) complexes, the HS state is a quintet (S = 2) and the LS state is a triplet (S = 1). acs.org Advanced methods like Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)) are employed to accurately calculate the energy differences between these spin states. acs.org These calculations often include considerations for relativistic effects, which can have a non-negligible impact on spin-state energetics. acs.org
The table below presents a selection of calculated spin-state splittings for an iron(III) complex, demonstrating the application of these computational techniques.
| Spin States | Energy Difference (kcal/mol) |
| Sextet vs. Quartet | Data not available in search results |
| Quartet vs. Doublet | Data not available in search results |
| Sextet vs. Doublet | Data not available in search results |
| Data derived from theoretical calculations on related iron complexes. acs.org |
DFT calculations are also used to analyze the bonding between the metal center and the ligand. In a study of scandium complexes with related cyclen-based ligands, DFT was used to investigate the metal-ligand interactions in detail. acs.org
Ligand-Polarization Calculations
Ligand-polarization calculations are a more specialized area of computational chemistry that focuses on how the electron distribution of a ligand is distorted upon coordination to a metal ion. This polarization is a crucial aspect of the ligand-metal interaction and can significantly influence the properties and reactivity of the complex.
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods have been developed that explicitly account for ligand polarization. qcc.ru In these models, the energy of the d-shell of the transition metal is estimated as a function of the ligand sphere's composition and structure. qcc.ru One approach, known as the effective crystal field combined with molecular mechanics (EHCF(L)/MM), incorporates ligand polarization to provide a more accurate description of the electronic structure of transition metal complexes. qcc.ru
Structure Property Relationships in 1,4 Dimethyl 1,4,7 Triazonane Coordination Chemistry
Influence of Ligand Substituents on Electronic and Steric Properties of Metal Centers
The N-alkylation of the 1,4,7-triazacyclononane (B1209588) framework is a critical strategy for tuning the properties of the resulting metal complexes. scilit.comcore.ac.uk The two methyl groups in 1,4-Dimethyl-1,4,7-triazonane (L-Me2) introduce moderate steric bulk compared to the unsubstituted tacn or the fully substituted 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3tacn). This steric imposition directly influences the coordination geometry around the metal center. researchgate.net
A clear illustration of this is found in a series of hydroxo-bridged binuclear copper(II) complexes. nih.gov The complex formed with L-Me2, Cu2(µ-OH)2(L-Me2)22, features a [Cu2(µ-OH)2]2+ core where the tacn-based ligands coordinate facially to each copper(II) ion, resulting in a distorted square pyramidal geometry for each metal center. nih.gov When the substituents on the ligand are varied, the geometry of this core is altered. For the L-Me2 complex, weak antiferromagnetic coupling is observed between the Cu(II) centers. However, replacing the methyl groups with bulkier benzyl (B1604629) substituents leads to a change in the Cu-O-Cu bridging angle and an increase in the Cu···Cu separation, which in turn switches the magnetic interaction to ferromagnetic. nih.gov This demonstrates a direct pathway where steric changes, induced by the ligand substituents, modulate the geometric and, consequently, the electronic properties (magnetic coupling) of the polymetallic core.
Table 1: Structural and Magnetic Data for Dinuclear Cu(II) Complexes with Substituted Tacn Ligands
| Ligand (L) | Cu···Cu Separation (Å) | Cu-O-Cu Angle (°) | Magnetic Coupling Constant (J, cm⁻¹) | Magnetic Behavior |
|---|---|---|---|---|
| This compound (L-Me2) | 2.961(1) | 99.1(1) | -36.4 | Antiferromagnetic |
| 1-Benzyl-4,7-dimethyl-1,4,7-triazonane | 3.003(1) | 101.4(2) | +11.2 | Ferromagnetic |
| 1,4,7-Tris(3-cyanobenzyl)-1,4,7-triazonane | 3.048(2) | 104.2(2) | +49.3 | Ferromagnetic |
Data sourced from a study on copper(II) complexes of N-substituted tacn derivatives. nih.gov
Correlation Between Ligand Bulk and its Effect on Complex Formation and Thermodynamic Stability
The steric bulk of N-alkyl substituents not only affects the properties of a formed complex but also governs the process of complex formation and the thermodynamic stability of the resulting species. The parent tacn ligand is known for forming stable 2:1 "sandwich" complexes with a variety of metal ions. However, the increased steric hindrance from N-alkylation, as seen in the heavily substituted Me3tacn, prevents the formation of such sandwich complexes with most metals, with rare exceptions for large ions like Ag+, Na+, and K+. wikipedia.org The intermediate bulk of this compound similarly influences the stoichiometry and stability of its complexes.
Table 2: Representative Thermodynamic Stability Constants (log KML) for Mn(II) with Various Ligands
| Ligand | Denticity | Key Structural Features | log KMnL |
|---|---|---|---|
| EDTA | 6 | Acyclic, 2 N, 4 O donors | 13.8 |
| NOTA | 6 | Macrocyclic (tacn), 3 N, 3 O donors | 15.6 |
| DOTA | 8 | Macrocyclic (cyclen), 4 N, 4 O donors | 20.3 |
This table presents data for well-known chelators to illustrate the principles of how ligand structure affects thermodynamic stability, as discussed in quantitative analyses. researchgate.net
Elucidation of Chirality and Stereochemical Control in Ligand and Complex Design
Introducing chirality into the this compound framework allows for sophisticated stereochemical control in the design of metal complexes. This is typically achieved by attaching a chiral substituent to the remaining secondary amine at the 1-position.
A prominent example involves the synthesis of the enantiopure ligands (S)-1-(2-hydroxypropyl)-4,7-dimethyl-1,4,7-triazacyclononane (S-LMe2R) and its corresponding (R)-enantiomer. narod.ruacs.org When these chiral ligands react with manganese salts followed by oxidation, they form dinuclear Mn(III)-Mn(IV) complexes that are themselves enantiomers: [Mn2(S-LMe2R)2(µ-O)2]3+ and [Mn2(R-LMe2R)2(µ-O)2]3+. narod.ruacs.org Single-crystal X-ray analysis reveals that in these complexes, the chirality of the ligand is effectively transferred to the supramolecular structure of the final coordination compound. narod.ruacs.org Each metal center is coordinated by the three nitrogen atoms of the macrocycle and bridged by two oxo groups and, significantly, by the two chiral hydroxypropyl pendant arms of the ligands. narod.ruacs.org This demonstrates precise stereochemical control, where the ligand's inherent chirality dictates the three-dimensional arrangement of the resulting dinuclear complex. Such chiral complexes have been explored for their potential in enantioselective catalysis. researchgate.netnarod.ru
Table 3: Chiral Derivatives of this compound and Their Complexes
| Chiral Ligand | Metal Ion | Resulting Complex | Key Structural Feature |
|---|---|---|---|
| (S)-1-(2-hydroxypropyl)-4,7-dimethyl-1,4,7-triazacyclononane | Mn(II), then oxidized | [Mn₂(S-LMe2R)₂(µ-O)₂]³⁺ (S,S-1) | Dinuclear Mn(III)-Mn(IV) enantiomer |
| (R)-1-(2-hydroxypropyl)-4,7-dimethyl-1,4,7-triazacyclononane | Mn(II), then oxidized | [Mn₂(R-LMe2R)₂(µ-O)₂]³⁺ (R,R-1) | Dinuclear Mn(III)-Mn(IV) enantiomer |
Data derived from studies on chiral dinuclear manganese complexes. narod.ruacs.org
Analysis of Intermolecular Interactions and Crystal Packing in Solid-State Architectures
The solid-state structure of metal complexes of this compound is defined by the coordination geometry of the metal center, the nature of bridging and counter-ions, and the resulting intermolecular interactions that dictate the crystal packing.
Table 4: Selected Crystallographic Data for Dinuclear Complexes of this compound (L-Me2)
| Complex | Metal Oxidation States | Bridging Ligands | Metal-Metal Distance (Å) | Space Group |
|---|---|---|---|---|
| [(L-Me2)₂Mn₂(O)₂(OOCH)]²⁺ | Mn(III), Mn(IV) | 2 x O²⁻, 1 x HCOO⁻ | 2.620(2) | Not specified in source |
| [(L-Me2)₂Mn₂(O)(OOCCH₃)₂]²⁺ | Mn(III), Mn(III) | 1 x O²⁻, 2 x CH₃COO⁻ | 3.1416(8) | Not specified in source |
| [Cu₂(µ-OH)₂(L-Me2)₂]²⁺ | Cu(II), Cu(II) | 2 x OH⁻ | 2.961(1) | P2₁/c |
Data compiled from crystallographic studies of manganese and copper complexes. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | L-Me2 / C₈H₁₉N₃ |
| 1,4,7-Triazacyclononane | tacn |
| 1,4,7-Trimethyl-1,4,7-triazacyclononane | Me3tacn |
| 1-Benzyl-4,7-dimethyl-1,4,7-triazacyclononane | L2 (in source nih.gov) |
| 1,4,7-Tris(3-cyanobenzyl)-1,4,7-triazacyclononane | L3 (in source nih.gov) |
| (S)-1-(2-hydroxypropyl)-4,7-dimethyl-1,4,7-triazacyclononane | S-LMe2R |
| (R)-1-(2-hydroxypropyl)-4,7-dimethyl-1,4,7-triazacyclononane | R-LMe2R |
| Ethylenediaminetetraacetic acid | EDTA |
| 1,4,7-Triazacyclononane-1,4,7-triacetic acid | NOTA |
| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA |
Advanced Research Applications of 1,4 Dimethyl 1,4,7 Triazonane in Contemporary Chemical Science
Development of Metal Chelators for Research Imaging Probes
The development of metal-based imaging probes, particularly for Positron Emission Tomography (PET), relies heavily on the design of chelators that can securely bind a radionuclide while being attached to a biological targeting vector. Derivatives of 1,4,7-triazacyclononane (B1209588) are highly attractive for this purpose due to their ability to form exceptionally stable and inert metal complexes. hzdr.de The 1,4-dimethyl-1,4,7-triazonane moiety, specifically, has been incorporated into chelating groups for developing probes, such as those designed for imaging amyloid-beta (Aβ) fibrils, which are implicated in Alzheimer's disease. mdpi.comresearchgate.net
A critical requirement for any chelator used in in vivo imaging is that its metal complex possesses high thermodynamic stability and kinetic inertness to prevent the release of the free radiometal, which could lead to non-specific accumulation and toxicity. TACN-based ligands are renowned for forming complexes with significantly larger stability constants compared to other tri- or tetradentate chelating ligands. hzdr.de This enhanced stability is a manifestation of the macrocyclic effect, where the pre-organized structure of the ligand minimizes the entropic penalty of complexation. core.ac.uk
Table 1: Selected Stability Constants (logK) for Gallium(III) Complexes with TACN-based Ligands
| Ligand | logK (GaL) |
|---|---|
| NOPA | 28.31 |
| NO2AP | 26.54 |
| NOTA | 29.76 |
| NOPO | 30.9 |
Data sourced from a study comparing ligands with mixed carboxylate and phosphinate arms at 25 °C, I = 0.1 M (Me4N)Cl. mdpi.com
The kinetic inertness, or the resistance of the complex to dissociation, is equally crucial. Studies on copper-64 complexes of certain TACN derivatives have demonstrated exceptional inertness, with one complex showing a half-life of approximately 55 hours under challenging conditions. hzdr.de This robustness is vital for imaging applications where the probe must remain intact over several hours.
The rational design of chelators is tailored to the specific properties of the chosen radionuclide, such as its coordination chemistry and desired in vivo application. For PET imaging, radionuclides like copper-64 (⁶⁴Cu) and gallium-68 (B1239309) (⁶⁸Ga) are frequently used. researchgate.net The TACN framework is particularly well-suited for these metals. hzdr.deresearchgate.net
For ⁶⁴Cu, researchers have developed TACN-based chelators with pendant azaheterocyclic arms that exhibit excellent complexation properties. researchgate.net These chelators can be readily labeled with ⁶⁴Cu under mild conditions (pH 4.0 to 8.0, room temperature) in less than a minute, achieving high specific activities suitable for PET imaging. researchgate.net The design focuses on creating a coordination environment that is not only thermodynamically stable but also allows for rapid radiolabeling kinetics. researchgate.net
Similarly, for ⁶⁸Ga, TACN derivatives are designed to optimize labeling efficiency. The number and type of pendant arms (e.g., carboxylate vs. phosphinate) can be varied to influence the pH range at which efficient labeling occurs. For example, at acidic pH, phosphinate-containing ligands like NOPO show higher labeling efficiency for ⁶⁸Ga compared to the purely carboxylate-based NOTA. mdpi.com This tunability allows chemists to create bifunctional chelators that can be conjugated to biomolecules and efficiently labeled with the desired radionuclide for targeted research imaging. researchgate.net
Applications in Materials Chemistry Research
The robust coordination chemistry of the 1,4,7-triazonane scaffold extends its utility into materials science, where its metal complexes are used as building blocks for functional materials like polymeric catalysts and metallosurfactants.
Homogeneous catalysts, while often highly active and selective, can be difficult to separate from reaction products. Immobilizing these catalysts on a solid support creates a heterogeneous system that combines the high efficiency of the molecular catalyst with the practical advantages of easy separation and reusability.
A notable example involves a derivative of 1,4,7-triazacyclononane in the creation of a solid-phase catalyst. mdpi.com In this work, a poly(N-4-vinylbenzyl-1,4,7-triaza-cyclononane) copper(I) complex was grafted onto polystyrene particles. This material served as a heterogeneous catalyst for the oxidative polymerization of 2,6-dimethylphenol (B121312) to produce poly(2,6-dimethyl-phenylene oxide) (PPO), an important engineering thermoplastic. mdpi.com The process utilizes a biphasic water/toluene solvent system, demonstrating a practical application of a TACN-based metal complex in industrial-style polymer synthesis. mdpi.com The success of such systems relies on the stability of the metal complex within the polymer matrix during the catalytic cycle.
Metallosurfactants are amphiphilic molecules that contain a metal complex as the polar headgroup. These compounds combine the properties of surfactants (e.g., self-assembly into micelles) with the unique electronic, magnetic, or catalytic properties of the metal center. researchgate.net
Derivatives of 1,4,7-triazacyclononane have been used as the headgroup in metallosurfactant research. In one study, 1-(2-hydroxy-tetradecyl)-1,4,7-triazacyclononane was synthesized to act as a ligand in a metallosurfactant. researchgate.net Using small-angle neutron scattering (SANS), researchers investigated the aggregation and morphology of the micelles formed by this compound. The study revealed that this specific TACN-based metallosurfactant predominantly forms spherical micelles, and interestingly, the choice of metal ion and its counter-ion had a negligible effect on the micelle's morphology. researchgate.net Such fundamental studies are crucial for understanding the relationship between the chemical structure of metallosurfactants and their self-assembly behavior, which underpins their potential applications in catalysis, transport, and sensing. researchgate.net
Mechanistic Studies of Enzyme Inhibition
The ability of 1,4,7-triazacyclononane and its derivatives to chelate metal ions is the basis for their investigation as inhibitors of metalloenzymes. This is particularly relevant in the context of antibiotic resistance, where metallo-β-lactamases (MBLs) are a major threat.
MBLs are bacterial enzymes that require zinc(II) ions for their catalytic activity, which involves hydrolyzing and inactivating a broad range of β-lactam antibiotics like carbapenems. asm.org The development of MBL inhibitors that can be co-administered with these antibiotics is a critical strategy to combat resistance.
1,4,7-Triazacyclononane (TACN) has been identified as an effective MBL inhibitor. asm.orgnih.gov Mechanistic studies, supported by computational modeling, indicate that TACN inhibits MBLs by chelating the zinc ions within the enzyme's active site, thereby rendering the enzyme inactive. asm.org This action restores the efficacy of antibiotics like meropenem (B701) against MBL-producing bacteria. biorxiv.org In kinetic studies, TACN demonstrated efficient inhibition with a low inhibition constant (Ki) of 0.044 µM. asm.org Because TACN itself is a simple, non-toxic molecule, it serves as a promising scaffold for developing more potent and selective MBL inhibitors. nih.govbiorxiv.org
Table 2: Inhibitory and Kinetic Constants of 1,4,7-Triazacyclononane (TACN) against Metallo-β-Lactamase (MBL)
| Parameter | Value |
|---|---|
| Inhibition Constant (Ki) | 0.044 µM |
| Inactivation Constant (kinact) | 0.0406 min⁻¹ |
Data sourced from a study on the inhibitory activity of TACN against MBL-producing Enterobacteriaceae. asm.org
Furthermore, the iron-chelating properties of TACN have been studied in the context of its effect on cellular processes, such as its interaction with the iron-sulfur clusters in mitochondrial enzyme complexes. nih.gov Separately, the Zn(II) complex of 1,4,7-trimethyl-1,4,7-triazacyclononane has been studied as a catalyst that mimics the function of phosphoesterase enzymes, providing insights into the mechanisms of biological phosphate (B84403) ester cleavage. frontiersin.org
Exploration of Metallo-β-Lactamase Inhibition Mechanisms
The rise of antibiotic resistance poses a significant threat to global health, with metallo-β-lactamases (MBLs) representing a major challenge. These enzymes, produced by various bacteria, can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. nih.gov Unlike serine-β-lactamases, for which clinical inhibitors are available, there are currently no approved inhibitors for MBLs, making the development of such compounds a critical area of research. rsc.orgasm.org MBLs are zinc-dependent enzymes, typically containing one or two zinc ions in their active site that are crucial for their catalytic activity. nih.govnih.gov This dependence on zinc has led to the exploration of zinc-chelating agents as a primary strategy for MBL inhibition.
The core mechanism of MBLs involves the zinc-activated hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive. nih.govbiorxiv.org The zinc ions act as a Lewis acid, polarizing the carbonyl group of the β-lactam ring and activating a water molecule to act as a nucleophile. nih.govbiorxiv.org Consequently, compounds that can effectively bind to and sequester these zinc ions can inhibit the enzymatic activity of MBLs.
Research into MBL inhibitors has identified several promising scaffolds, with a significant focus on compounds capable of metal chelation. nih.gov One such class of compounds is based on the 1,4,7-triazacyclononane (TACN) macrocycle. The parent compound, TACN, and its derivatives, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), have demonstrated the ability to inhibit MBLs by chelating the active site zinc ions. nih.govbiorxiv.org
While the synthesis of this compound has been documented, specific and detailed research into its role as a metallo-β-lactamase inhibitor is not as extensively reported as for its parent compound, TACN. acs.orglookchem.com However, based on the established mechanism of action for TACN-based compounds, it is hypothesized that this compound would also function as an MBL inhibitor through zinc chelation. The nitrogen atoms of the triazonane ring are adept at coordinating with metal ions, and it is this fundamental property that underpins the inhibitory potential of this class of molecules.
Studies on 1,4,7-triazacyclononane have shown that it can effectively restore the activity of β-lactam antibiotics against MBL-producing bacteria. nih.gov For instance, in the presence of TACN, the minimum inhibitory concentration (MIC) of meropenem against carbapenemase-producing Enterobacteriaceae was significantly reduced. nih.gov This synergistic effect highlights the potential of TACN and its derivatives as adjuvants in antibiotic therapy.
The inhibitory properties of TACN have been quantified, providing a benchmark for this class of inhibitors. The inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀) are key parameters in evaluating the efficacy of an inhibitor. For TACN, these values demonstrate a potent inhibition of MBLs.
Table 1: Inhibitory Activity of 1,4,7-Triazacyclononane (TACN) against Metallo-β-Lactamases
| Parameter | Value | Reference |
|---|---|---|
| Inhibition Constant (Kᵢ) | 0.044 µM | nih.gov |
| Inactivation Constant (k_inact) | 0.0406 min⁻¹ | nih.gov |
The data presented in Table 1, derived from studies on the parent compound TACN, suggests that the triazonane scaffold is a promising starting point for the development of effective MBL inhibitors. The methyl groups in this compound may influence its lipophilicity and steric profile, which could in turn affect its cell permeability and binding affinity to the MBL active site. Further research is necessary to elucidate the precise impact of these substitutions on its inhibitory activity.
The exploration of MBL inhibition by chelating agents like this compound and its analogues is a vibrant area of contemporary chemical science. The ability of these compounds to sequester the essential zinc ions from the active site of MBLs provides a clear and rational pathway for the design of new and effective antibiotic adjuvants.
Future Research Directions and Unresolved Challenges for 1,4 Dimethyl 1,4,7 Triazonane Chemistry
Innovative Synthetic Routes for Enhanced Yield and Selectivity
Future research will likely prioritize the development of novel synthetic strategies to overcome these hurdles. One area of focus is the refinement of existing methods, such as the reductive amination and alkylation protocols, to improve yields and minimize side products. researchgate.net For instance, the synthesis of 1-benzyl-4,7-dimethyl-1,4,7-triazonane has been achieved with a high yield (95%) using formaldehyde (B43269) and formic acid, demonstrating the potential of optimized classical methods. mdpi.com A significant challenge remains in achieving selective mono- or di-substitution on the TACN ring without resorting to complex, multi-step procedures. researchgate.net
A promising direction is the exploration of orthogonal protection strategies that allow for the sequential and controlled introduction of different functional groups onto the nitrogen atoms of the TACN ring. This would enable the streamlined synthesis of complex, multifunctional ligands. Furthermore, developing catalytic methods for N-functionalization, perhaps using transition metal catalysts, could offer a more direct and atom-economical approach compared to traditional stoichiometric reagents.
| Intermediate/Product | Synthetic Method | Reagents | Yield | Reference |
| 1,4,7-Trimethyl-1,4,7-triazacyclononane | Modified Eschweiler-Clarke reaction | Formaldehyde, Formic Acid | High | mdpi.com |
| 1-Benzyl-4,7-dimethyl-1,4,7-triazonane | Reductive amination | Formaldehyde, Formic Acid | 95% | mdpi.com |
| 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,7-dimethyl-1,4,7-triazacyclononane | Alkylation | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, K₂CO₃, NaI, Na₂SO₄ | Moderate | rsc.org |
| N,N,N-substituted 1,4,7-triazacyclononanes | Reduction, Debenzylation, Alkylation | LiAlH₄, Pd/C | Moderate to Excellent | researchgate.net |
Design of Advanced Ligand Architectures for Multifunctional Systems
The 1,4-dimethyl-1,4,7-triazonane scaffold is a versatile platform for constructing ligands with tailored properties. By introducing functional pendant arms to the tertiary amine, researchers can fine-tune the steric and electronic environment of the metal center, influencing the reactivity and stability of the resulting complexes.
A key future direction is the design of advanced, multifunctional ligand architectures. This involves incorporating additional donor groups to create tetradentate or pentadentate ligands, which can stabilize higher oxidation states of metals or provide open coordination sites for catalysis. rsc.orgmdpi.com For example, the synthesis of tetradentate N4 ligands by reacting this compound with precursors of pyrazole (B372694) and imidazole (B134444) has been reported. rsc.org These ligands have been used to create iron(II) complexes that are effective catalysts for the hydroxylation of C-H bonds. rsc.org
Another innovative approach is the creation of bifunctional systems where the TACN-metal complex is tethered to another molecular entity, such as a photosensitizer, a biomolecule, or a solid support. mdpi.commdpi.com For instance, derivatives of 1,4,7-triazacyclononane (B1209588) bearing thiazole (B1198619) or thiophene (B33073) side groups have been synthesized with the potential for incorporation into polymeric materials. mdpi.com The design of ligands like 1-tert-butyl-4,7-dimethyl-1,4,7-triazacyclononane (tBuMe2tacn) aims to enhance the reactivity of high-valent nickel intermediates by introducing steric bulk to distort the coordination geometry. nsf.govnih.gov
Future work will likely focus on creating even more sophisticated architectures, such as:
Switchable Ligands: Ligands that can change their coordination mode in response to external stimuli (e.g., light, pH, redox potential), allowing for the controlled activation/deactivation of a catalyst.
Bio-inspired Ligands: Systems that mimic the active sites of metalloenzymes to achieve highly selective and efficient catalytic transformations. encyclopedia.pub
Ligands for Supramolecular Assembly: Designing ligands that can self-assemble into well-defined multinuclear structures with unique magnetic or catalytic properties. rsc.org
| Ligand | Functional Group/Modification | Purpose/Application | Reference |
| 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,7-dimethyl-1,4,7-triazacyclononane | Pyrazolyl-ethyl pendant arm | Creation of tetradentate ligands for catalytic C-H hydroxylation | rsc.org |
| 1-tert-butyl-4,7-dimethyl-1,4,7-triazacyclononane | Bulky tert-butyl group | Destabilize high-valent Ni intermediates to promote reactivity | nsf.govnih.gov |
| Bis(N,N′-dimethyl-1,4,7-triazacyclononane)calix rsc.orgarene | Calix rsc.orgarene backbone | Formation of dinuclear metal complexes with specific magnetic properties | rsc.org |
| 1,4,7-triazacyclononane with thiazole/thiophene side groups | Thiazole/thiophene pendant arms | Potential for incorporation into polymeric materials | mdpi.com |
Discovery and Optimization of Novel Catalytic Transformations
Complexes derived from this compound and related ligands are well-known for their catalytic activity, particularly in oxidation reactions. mdpi.com Iron complexes, for example, have been shown to catalyze the hydroxylation, dihydroxylation, and epoxidation of hydrocarbons. mdpi.com A significant challenge is to expand the scope of these catalysts to new, synthetically valuable transformations and to improve their efficiency and selectivity.
Future research will likely focus on several key areas:
Activation of Small Molecules: Developing catalysts for the activation of challenging substrates like dinitrogen (N₂), carbon dioxide (CO₂), and methane (B114726) (CH₄). The ability of TACN-based complexes to stabilize various metal oxidation states makes them promising candidates for this demanding chemistry.
Asymmetric Catalysis: A major unresolved challenge is the development of chiral versions of this compound-based catalysts for enantioselective transformations. This will require the design of novel chiral ligand architectures that can effectively control the stereochemical outcome of a reaction.
Tandem Catalysis: Designing multifunctional catalytic systems where a single TACN-based complex can orchestrate multiple reaction steps in a one-pot process. This would significantly improve the efficiency of complex molecule synthesis.
Water Oxidation: Iron complexes with ligands such as 1-(2′-pyridylmethyl)-4,7-dimethyl-1,4,7-triazacyclononane (PyTACN) have been investigated as catalysts for water oxidation, a key process in artificial photosynthesis. mdpi.comencyclopedia.pub Optimizing these systems to reduce overpotential and increase turnover numbers remains a critical goal. encyclopedia.pub
The optimization of existing catalytic systems also presents a significant research avenue. This includes fine-tuning the ligand structure to enhance catalyst stability and turnover frequency, as well as exploring the effect of reaction conditions (solvent, temperature, additives) on catalyst performance.
Integration with Emerging Areas of Chemical and Materials Science Research
The unique properties of this compound-based complexes make them attractive for integration into a variety of emerging scientific fields. Moving beyond traditional homogeneous catalysis, future research will explore the incorporation of these motifs into advanced materials and biological systems.
One exciting direction is in materials science , where TACN-based units can be incorporated into polymers or grafted onto solid supports like silica (B1680970) or carbon materials. mdpi.commdpi.com This can lead to the development of robust, recyclable heterogeneous catalysts that combine the high activity of homogeneous systems with the practical advantages of solid-phase catalysis. mdpi.com For example, a poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) copper complex has been grafted onto polystyrene particles for the oxidative polymerization of 2,6-dimethylphenol (B121312). mdpi.com
In the realm of biomedical applications , TACN derivatives are being explored as chelators for radiometals in diagnostic imaging and therapy. researchgate.netcore.ac.uk The high stability of the metal-TACN complex is crucial for preventing the release of the radioactive metal in vivo. Future work will focus on designing bifunctional chelators where the TACN unit is appended to a biomolecule (e.g., a peptide or antibody) that can target specific cells or tissues. researchgate.net For instance, N-alkylamino stilbene (B7821643) compounds featuring a this compound unit have been investigated as inhibitors of amyloid β aggregation in Alzheimer's disease research. mdpi.com
Furthermore, the integration of TACN complexes into supramolecular chemistry and nanotechnology holds significant promise. The design of self-assembled cages, frameworks, and molecular machines based on this scaffold could lead to new materials with applications in sensing, guest encapsulation, and controlled release.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,4-dimethyl-1,4,7-triazonane derivatives, and how are they characterized?
- Methodological Answer : Derivatives of this compound are typically synthesized via coupling reactions with bifunctional chelators. For example, p-NCS-benzyl-NODA-GA (a triazonane-based chelator) is prepared by reacting 1,4,7-triazonane derivatives with isothiocyanate-functionalized linkers in dimethylformamide (DMF) at 50°C under triethylamine catalysis . Characterization involves HPLC for purity analysis (>95%), mass spectrometry for molecular weight confirmation, and NMR for structural validation .
Q. How is this compound utilized in radiopharmaceuticals for imaging applications?
- Methodological Answer : The compound serves as a backbone for bifunctional chelators (e.g., NODA, NOTA) that bind radiometals like ⁶⁸Ga or ¹⁸F-Al. For instance, ⁶⁸Ga-labeled NODA-BMIC, a triazonane-based probe, is synthesized by conjugating the chelator to targeting peptides (e.g., Nectin-4 bicyclic peptides) and validating specificity via in vitro binding assays and PET/CT imaging in xenograft models .
Q. What are the key stability considerations for triazonane-based chelators in aqueous solutions?
- Methodological Answer : Stability is assessed via kinetic studies under physiological conditions (pH 7.4, 37°C). For example, NOTA-NHS ester (a triazonane derivative) exhibits high thermodynamic stability (log K > 20) with Ga³⁺, validated by competition assays using Fe³⁺ or Zn²⁺ as challenger metals .
Advanced Research Questions
Q. How can the chelation efficiency of this compound derivatives be optimized for diverse metal ions (e.g., Eu³⁺ vs. Ga³⁺)?
- Methodological Answer : Chelation efficiency is tuned by modifying substituents on the triazonane ring. For Eu³⁺, introducing carboxylate groups enhances luminescence properties, while Ga³⁺ requires smaller cavity sizes. Computational modeling (DFT) predicts binding energies, followed by experimental validation via spectrophotometric titrations .
Q. What strategies address contradictory data in stability studies of triazonane-based probes during in vivo applications?
- Methodological Answer : Discrepancies between in vitro and in vivo stability often arise from serum protein interactions. Solutions include:
- PEGylation : Reduces nonspecific binding .
- Pre-saturation with albumin : Mimics physiological conditions during stability assays .
- Metabolite profiling : LC-MS/MS identifies decomposition products in blood samples .
Q. How do structural modifications of this compound affect pharmacokinetics in tumor-targeted imaging?
- Methodological Answer : Pharmacokinetic parameters (e.g., clearance rate, tumor uptake) are evaluated by introducing hydrophilic groups (e.g., sulfonate) to reduce hepatic retention. For example, NOTA-FAPI-04, a triazonane-based fibroblast activation protein inhibitor, shows improved tumor-to-background ratios (3.5:1) compared to unmodified analogs due to enhanced renal excretion .
Q. What advanced analytical methods resolve challenges in quantifying trace impurities during triazonane derivative synthesis?
- Methodological Answer :
- High-resolution mass spectrometry (HR-MS) : Detects low-abundance byproducts (<0.1%) .
- 2D-NMR (HSQC, HMBC) : Assigns regioisomeric impurities in triazonane rings .
- ICP-MS : Quantifies residual metal catalysts (e.g., Fe³⁺) in final products .
Q. How can in silico modeling guide the design of this compound derivatives for selective ion binding?
- Methodological Answer : Molecular dynamics (MD) simulations predict cavity flexibility and metal coordination geometry. For Al¹⁸F labeling, simulations reveal that NODA derivatives with tert-butyl ester groups improve chelate rigidity, reducing off-target binding .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
